An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to purine bases makes it a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis, based on established methodologies for related pyrazolo[4,3-b]pyridine derivatives. Furthermore, this guide explores the potential biological activities and associated signaling pathways, drawing insights from recent studies on its derivatives.
Core Chemical Properties
5-Methyl-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heterocycle. While specific experimental data for this particular compound is limited in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | N/A |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 52090-69-4 | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectral and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of pyrazolo[4,3-b]pyridine derivatives typically shows signals for the aromatic protons on both the pyridine and pyrazole rings, as well as a signal for the N-H proton of the pyrazole ring. The methyl group at position 5 would appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the bicyclic system and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the heterocyclic system, and N-H stretching of the pyrazole ring.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (133.15 m/z). Fragmentation patterns would be indicative of the fused ring structure.
Experimental Protocols
While a specific protocol for the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine is not explicitly detailed in the searched literature, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been developed. This protocol, based on the reaction of 2-chloro-3-nitropyridines, can be adapted for the target molecule.[2]
Synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine
This synthesis would likely proceed via a sequence involving nucleophilic aromatic substitution (SNAAr) and a modified Japp–Klingemann reaction.[2]
Starting Materials:
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2-Chloro-3-nitro-5-methylpyridine
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An appropriate active methylene compound (e.g., ethyl acetoacetate)
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An arenediazonium salt
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Base (e.g., pyridine, pyrrolidine)
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Solvents (e.g., acetonitrile)
General Procedure:
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Azo-coupling: To a solution of the active methylene compound in a suitable solvent, the arenediazonium salt is added in the presence of a base like pyridine. The reaction mixture is stirred at room temperature.[2]
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Cyclization: A secondary amine, such as pyrrolidine, is then added to the reaction mixture, which is subsequently heated to facilitate deacylation and pyrazole ring annulation.[2]
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Work-up and Purification: The reaction mixture is cooled, acidified, and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.[2]
Characterization of the Product:
The synthesized 5-Methyl-1H-pyrazolo[4,3-b]pyridine would be characterized using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared Spectroscopy (IR): To identify characteristic functional groups.
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Melting Point Determination: To assess the purity of the solid product.
Caption: General synthetic workflow for 5-Methyl-1H-pyrazolo[4,3-b]pyridine.
Biological Activity and Signaling Pathways
While direct biological data for 5-Methyl-1H-pyrazolo[4,3-b]pyridine is scarce, research on its derivatives has revealed significant potential in cancer immunotherapy and innate immunity modulation.
Inhibition of the PD-1/PD-L1 Signaling Pathway
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[3] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.[4]
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Mechanism: PD-L1, expressed on tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of T-cell activity and allowing the tumor to grow unchecked.[4]
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Therapeutic Implication: Inhibitors of this pathway block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor T-cell response.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
Modulation of the TBK1 Signaling Pathway
Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of TANK-binding kinase 1 (TBK1).[5] TBK1 is a key kinase in the innate immune system, playing a crucial role in antiviral responses and inflammation.[6]
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Mechanism: TBK1 is involved in signaling cascades downstream of pattern recognition receptors, leading to the activation of transcription factors like IRF3 and NF-κB, which in turn induce the expression of type I interferons and other inflammatory cytokines.[6]
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Therapeutic Implication: Dysregulation of TBK1 signaling is implicated in various diseases, including autoimmune disorders and cancer. Inhibitors of TBK1 could therefore have therapeutic applications in these conditions.
Caption: Modulation of the TBK1 signaling pathway.
Conclusion
5-Methyl-1H-pyrazolo[4,3-b]pyridine represents a promising scaffold for the development of novel therapeutic agents. While detailed physicochemical and spectral data for the parent compound are not widely published, established synthetic routes for related analogs provide a clear path for its preparation and characterization. The demonstrated activity of its derivatives as inhibitors of critical signaling pathways like PD-1/PD-L1 and the related activity of isomeric scaffolds on TBK1 highlight the significant potential of this chemical class in oncology and immunology. Further research is warranted to fully elucidate the chemical properties and biological activities of 5-Methyl-1H-pyrazolo[4,3-b]pyridine itself, which may lead to the discovery of new and effective drug candidates.
References
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 6. mdpi.com [mdpi.com]
